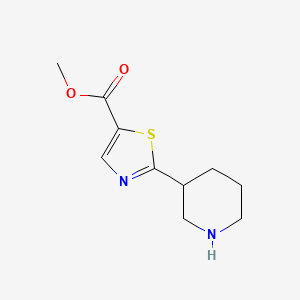

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate is a compound that features a piperidine ring, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of scalable processes to ensure consistent quality and yield. Techniques such as microwave-assisted synthesis and the use of ionic liquids as catalysts have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique combination of functional groups makes it valuable for research and potential therapeutic uses.

Scientific Research Applications

Chemistry this compound serves as a building block for synthesizing more complex molecules. In chemistry, it is used in creating complex organic molecules.

Biology This compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Studies suggest that compounds containing thiazole rings often display significant activity against different cancer cell lines due to their ability to interact with biological targets involved in cell proliferation and apoptosis. The piperidine component may enhance its bioavailability and efficacy in biological systems.

Medicine Research is ongoing to explore its potential as a therapeutic agent in various diseases. It is explored as a lead compound in drug discovery for various therapeutic targets.

Industry this compound is used in developing new materials and as a catalyst in certain chemical reactions. It is also utilized in the development of agrochemicals and other industrial products.

This compound exhibits significant biological activities due to its unique structural features. Piperidine derivatives are known for their ability to modulate neurotransmitter systems and exhibit antimicrobial properties.

Mode of Action The compound's mode of action includes:

- Inhibition of Enzymatic Activity It may inhibit specific enzymes related to bacterial growth or cancer cell proliferation.

- Interaction with Receptors It potentially acts on neurotransmitter receptors, influencing neurological pathways.

Biochemical Pathways The compound is involved in several biochemical pathways, including those related to:

- Antimicrobial Activity It disrupts bacterial cell wall synthesis or function.

- Anticancer Activity It may induce apoptosis in cancer cells by activating specific signaling pathways.

Related compounds

Several compounds share structural similarities with methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride. Examples include:

- Piperidine

- Thiazole

- Methyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate

- Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

- Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.

- Matrine: A piperidine derivative with antiviral and anticancer properties.

Thiazole derivatives as drugs

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiazole derivatives, such as:

- Piperidine

- Thiazole

- Methyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate (MPTC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of MPTC, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

MPTC is characterized by the following structural features:

- Molecular Formula : C10H15N2O2S

- Molecular Weight : 226.30 g/mol

- CAS Number : 2031259-41-1

The compound consists of a thiazole ring linked to a piperidine moiety, which is further substituted with a methyl ester group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that MPTC exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for MPTC against common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Bacillus subtilis | 16.0 |

| Candida albicans | 32.0 |

These results suggest that MPTC could serve as a lead compound for the development of new antimicrobial agents.

Anticancer Activity

MPTC has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), MPTC demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity.

The biological activity of MPTC is believed to stem from its interaction with specific molecular targets within cells. The compound may modulate enzyme activity or interfere with cellular signaling pathways. Preliminary studies suggest that MPTC may act as an inhibitor of certain kinases involved in cancer progression.

Synthesis and Derivatives

MPTC can be synthesized through several synthetic routes involving the formation of the thiazole and piperidine rings followed by esterification. The general synthetic pathway includes:

- Formation of Piperidine Derivative : Cyclization reactions using appropriate amines.

- Thiazole Ring Formation : Cyclization involving thioamides.

- Esterification : Using methanol and acid catalysts to form the methyl ester.

This compound can also be modified to create derivatives with enhanced biological activity.

Study on Antimicrobial Efficacy

In a comparative study, MPTC was tested alongside other thiazole derivatives for their antimicrobial efficacy. The results indicated that MPTC outperformed several known antimicrobials, particularly against multidrug-resistant strains.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal highlighted the potential of MPTC as an anticancer agent. The researchers found that treatment with MPTC resulted in apoptosis in cancer cells through the activation of caspase pathways.

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

methyl 2-piperidin-3-yl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C10H14N2O2S/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7/h6-7,11H,2-5H2,1H3 |

InChI Key |

LAZIBZCSVCKQBN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C2CCCNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.